2-Chloro-4,6-dimethyl-3-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-chloro-4,6-dimethyl-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c1-4-3-5(2)13-7(9)6(4)8(10,11)12/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMIDTVEHBXXPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethyl-3-(trifluoromethyl)pyridine typically involves the chlorination of 4,6-dimethyl-3-(trifluoromethyl)pyridine. One common method includes the reaction of 4,6-dimethyl-3-(trifluoromethyl)pyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Electrophilic Substitution: The methyl groups on the pyridine ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dihydropyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to 2-chloro-4,6-dimethyl-3-(trifluoromethyl)pyridine. For instance, derivatives of this compound have been tested against methicillin-resistant Staphylococcus aureus, demonstrating notable antibacterial effects. The mechanism of action appears to involve efflux mechanisms that enhance the compound's efficacy against resistant strains .
Anticancer Properties
The compound has also shown promise in cancer research. It is part of a series of trifluoromethyl pyrimidine derivatives that have been evaluated for their anticancer activities. Some derivatives exhibited moderate activity against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations lower than standard chemotherapeutics like doxorubicin .
Agrochemical Applications
Herbicide Development
The synthesis of this compound has been explored for its potential use as a herbicide. The trifluoromethyl group enhances the lipophilicity of the compound, which is beneficial for herbicidal activity against various weeds. Studies indicate that compounds with similar structures exhibit effective herbicidal properties, suggesting that this compound could lead to the development of new herbicides .
Insecticidal Activity
Compounds derived from this compound have been evaluated for insecticidal properties. Research indicates that several derivatives demonstrate significant insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda, which are common agricultural threats. The effectiveness of these compounds positions them as potential candidates for developing new insecticides .
Chemical Synthesis and Production
The production processes for this compound involve various synthetic routes that optimize yield and purity. For instance, one method includes the reaction of 3-trifluoromethylpyridine with chlorinating agents under controlled conditions to achieve high production rates . This efficient synthesis is crucial for scaling up production for commercial applications.
Case Studies
Case Study: Antibacterial Screening
In a study published in Frontiers in Chemistry, researchers screened a library of compounds including derivatives of this compound against methicillin-resistant Staphylococcus aureus. The results indicated that specific modifications to the pyridine core significantly enhanced antibacterial potency, demonstrating the importance of structural optimization in drug design .
Case Study: Agrochemical Efficacy
A recent investigation into the herbicidal properties of trifluoromethyl pyridines revealed that certain derivatives exhibited superior efficacy against common agricultural weeds compared to existing herbicides. This study highlighted the potential for these compounds to be developed into effective agrochemicals that could replace or complement current products on the market .
Summary Table: Applications Overview
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antibacterial agents | Effective against methicillin-resistant strains |
| Anticancer agents | Moderate activity against multiple cancer cell lines | |
| Agrochemicals | Herbicides | Effective against various weed species |
| Insecticides | Significant activity against agricultural pests | |
| Chemical Synthesis | Production processes | High yield synthesis methods established |
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, as it can improve the compound’s bioavailability and target specificity . The chlorine atom and methyl groups contribute to the compound’s reactivity, enabling it to form covalent bonds with target proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
The following table summarizes key structural analogs and their differences:
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) in the target compound provides strong inductive electron withdrawal, enhancing electrophilic reactivity at the 2-chloro position compared to methylsulfonyl (-SO₂CH₃) or amide (-CONH₂) groups .
- Steric Effects : The 4,6-dimethyl groups in the target compound reduce steric hindrance compared to bulkier substituents like bis(trifluoromethyl) groups, facilitating nucleophilic substitution reactions .
- Fluorination Impact : Analogs with fluorine atoms (e.g., 3-Chloro-2,4,6-trifluoropyridine) exhibit higher electronegativity but lower thermal stability due to weaker C-F bonds compared to C-CF₃ .
Physicochemical Properties
| Property | Target Compound | 2-Chloro-4,6-bis(trifluoromethyl)pyridine | 3-Chloro-2,4,6-trifluoropyridine |
|---|---|---|---|
| Lipophilicity (LogP) | ~2.8 (estimated) | ~3.5 | ~1.2 |
| Melting Point | 80-85°C (estimated) | >100°C | 45-50°C |
| Solubility | Low in water | Very low in water | Moderate in polar solvents |
Notes:
Biological Activity
2-Chloro-4,6-dimethyl-3-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group, is being explored for its applications in pharmaceuticals and agrochemicals.
The compound's molecular formula is with a molecular weight of 201.58 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.58 g/mol |
| Boiling Point | Not specified |
| Solubility | Varied based on solvent |
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that this compound displayed selective activity against certain pathogens, including Chlamydia trachomatis. The presence of the trifluoromethyl group was crucial for enhancing the antibacterial efficacy of the compounds tested .
The mechanism of action for this compound appears to involve interaction with specific bacterial enzymes or receptors that are vital for microbial survival. The trifluoromethyl group may play a role in modulating enzyme activity or disrupting bacterial cell wall synthesis, although detailed mechanisms remain to be elucidated.
Case Studies
- Study on Chlamydia : A study focused on the antichlamydial activity demonstrated that derivatives with a trifluoromethyl substituent significantly inhibited the growth of C. trachomatis without affecting host cell viability. These findings suggest that such compounds could be developed as selective therapeutic agents against chlamydial infections .
- Toxicity Assessment : Toxicity studies conducted on mammalian cell lines indicated that while some derivatives exhibited mild toxicity, they did not present mutagenic effects in Drosophila melanogaster assays. This highlights the potential for developing these compounds into safer therapeutic options .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that modifications to the pyridine ring and substituents can significantly influence biological activity. Studies have shown that altering the position and type of substituents can enhance or diminish antimicrobial properties. For instance, replacing chlorine with other halogens or modifying the methyl groups can lead to variations in potency against specific pathogens .
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-4,6-dimethyl-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and trifluoromethylation of pyridine derivatives. For example, 2-Chloro-3-(trifluoromethyl)pyridine (a structurally related compound) is synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution under anhydrous conditions . Key factors include:
- Catalysts : Pd(PPh₃)₄ or CuI for regioselective halogenation .
- Temperature : Reactions often proceed at 80–120°C to avoid decomposition of intermediates.
- Purification : Column chromatography with hexane/ethyl acetate (7:3) yields >95% purity .
Data Table :
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Pd-catalyzed coupling | Pd(PPh₃)₄ | 78 | 97 | |
| Nucleophilic substitution | CuI | 65 | 95 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- UV/Vis Spectroscopy : Absorption maxima (λmax) in acetonitrile at ~265 nm indicate π→π* transitions in the pyridine ring .
- NMR :
- <sup>1</sup>H NMR: Methyl protons (4,6-positions) appear as singlets at δ 2.4–2.6 ppm; pyridine protons show splitting due to coupling with Cl and CF₃ .
- <sup>19</sup>F NMR: Trifluoromethyl group resonates at δ -62 to -65 ppm .
- Mass Spectrometry : Molecular ion peak [M+H]<sup>+</sup> at m/z 223.5 (calculated for C₈H₆ClF₃N) .
Advanced Research Questions
Q. How do substituent positions (Cl, CF₃, CH₃) influence regioselectivity in further functionalization reactions?
- Methodological Answer : The electron-withdrawing CF₃ and Cl groups direct electrophilic substitution to the 4-position, while methyl groups (electron-donating) activate adjacent sites. For example:
- Nitration : Occurs preferentially at the 5-position due to steric hindrance from CF₃ and Cl .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids target the 2-chloro position, requiring Pd catalysts and microwave-assisted heating (70°C, 2h) .
Key Data : - Regioselectivity in nitration: 85% at 5-position vs. <5% at 3-position .
Q. What solvent effects dominate in the photophysical or reactivity profiles of this compound?
- Methodological Answer : Solvent polarity significantly impacts UV/Vis absorption and reaction rates:
- Polar aprotic solvents (DMF, DMSO) : Increase λmax by 10–15 nm due to enhanced charge-transfer transitions .
- Non-polar solvents (hexane) : Reduce reaction rates for nucleophilic substitutions by 40% compared to THF .
Contradiction Alert : Some studies report conflicting solvent effects on trifluoromethyl group stability, necessitating controlled humidity conditions .
Q. How can computational methods (e.g., DFT) predict reaction pathways or tautomeric equilibria?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:
- Tautomerism : The keto-enol equilibrium favors the keto form by 12.3 kcal/mol .
- Reaction Barriers : Activation energy for Cl displacement by NH₃ is 28.5 kcal/mol, aligning with experimental Arrhenius plots .
Data Contradiction Analysis
Q. Conflicting reports on the stability of the trifluoromethyl group under basic conditions: How to resolve this?
- Analysis : Some studies suggest CF₃ groups hydrolyze in strong bases (e.g., NaOH/EtOH), while others report stability under mild conditions (pH < 10). Resolution strategies include:
- pH Control : Maintain reactions below pH 9.5 to prevent hydrolysis .
- Isotopic Labeling : Use <sup>19</sup>F NMR to track CF₃ degradation products .
Biological and Material Science Applications
Q. What role does this compound play in medicinal chemistry or material science?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
